Foreword: The Role of Heterocyclic Scaffolds in Modern Chemistry
Foreword: The Role of Heterocyclic Scaffolds in Modern Chemistry
An In-depth Technical Guide to Ethyl Thiophene-3-Acetate (CAS 37784-63-7)
Thiophene and its derivatives represent a cornerstone in the architecture of functional organic molecules. The incorporation of the sulfur-containing five-membered aromatic ring often imparts unique physicochemical properties, enhancing drug-receptor interactions, and modifying solubility and metabolic profiles.[1] Ethyl thiophene-3-acetate, a seemingly simple ester, serves as a pivotal building block and a versatile intermediate in both materials science and medicinal chemistry. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its synthesis, characterization, and application, grounded in established scientific principles and methodologies.
Core Compound Identification and Physicochemical Profile
Ethyl thiophene-3-acetate, also known by synonyms such as Ethyl 3-thienylacetate, is a liquid organic compound recognized for its utility in laboratory-scale synthesis.[2][3] Its fundamental properties are summarized below, providing a foundational dataset for experimental design.
Chemical Structure
The molecule consists of a thiophene ring substituted at the 3-position with an ethyl acetate group.
Caption: Chemical structure of Ethyl thiophene-3-acetate.
Tabulated Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 37784-63-7 | [3] |
| Molecular Formula | C₈H₁₀O₂S | [3] |
| Molecular Weight | 170.23 g/mol | [3] |
| Appearance | Clear colorless to pale yellow/light brown liquid | [4][5] |
| Form | Liquid | [6] |
| Boiling Point | 97-98 °C at 8 mmHg; 217-220 °C at 760 mmHg | [3][6] |
| Density | 1.137 g/mL at 25 °C | [3][6] |
| Refractive Index (n20/D) | 1.509 | [6] |
| Flash Point | 103.0 °C (217.4 °F) - closed cup | [6] |
| SMILES | CCOC(=O)Cc1ccsc1 | [6] |
| InChI Key | FZBNQIWPYCUPAP-UHFFFAOYSA-N | [3][6] |
Synthesis and Purification: A Protocol Built on Foundational Chemistry
While various synthetic routes can be envisioned, a robust and common laboratory-scale synthesis involves the esterification of its carboxylic acid precursor, 3-Thiopheneacetic acid (CAS 6964-21-2).[7] The Fischer-Speier esterification method is a classic, acid-catalyzed reaction that is both efficient and illustrative of fundamental organic chemistry principles.
Proposed Synthesis Workflow: Fischer Esterification
The diagram below outlines the logical flow from starting materials to the purified final product. This process ensures the conversion of the carboxylic acid into its more versatile ethyl ester form.
Caption: Experimental workflow for the synthesis of Ethyl thiophene-3-acetate.
Detailed Experimental Protocol
This protocol is a self-validating system. The causality for each step is explained to ensure reproducibility and understanding.
-
Reactor Setup:
-
Action: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Thiopheneacetic acid (10.0 g, 70.3 mmol).
-
Causality: The setup is standard for heating a reaction mixture over an extended period without loss of solvent.
-
-
Reagent Addition:
-
Action: Add absolute ethanol (150 mL, ~2.5 mol). Stir the mixture until the solid is mostly dissolved. Cautiously add concentrated sulfuric acid (1 mL) dropwise.
-
Causality: Ethanol serves as both the solvent and the reactant. It is used in large excess to shift the reaction equilibrium towards the product side, maximizing yield according to Le Châtelier's principle. Sulfuric acid is the proton source, catalyzing the nucleophilic attack of ethanol on the protonated carbonyl carbon of the carboxylic acid.
-
-
Reaction Execution:
-
Action: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the reaction. TLC monitoring is crucial to determine the point of maximum conversion of the starting material, preventing unnecessary heating that could lead to side reactions.
-
-
Workup and Extraction:
-
Action: Cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Causality: The sodium bicarbonate solution neutralizes the sulfuric acid catalyst and any unreacted 3-Thiopheneacetic acid, converting it to its water-soluble sodium salt. Extraction with an organic solvent (ethyl acetate) separates the desired ester product from the aqueous layer containing salts and excess ethanol.
-
-
Purification:
-
Action: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (e.g., silica gel, 10:1 Hexanes:Ethyl Acetate eluent).
-
Causality: The brine wash removes residual water. Anhydrous sodium sulfate is a drying agent. Rotary evaporation removes the solvent. Flash chromatography is the definitive purification step, separating the target compound from any non-polar or highly polar impurities, yielding the pure product.
-
Analytical Characterization: A Self-Validating Triad
To confirm the identity and purity of the synthesized Ethyl thiophene-3-acetate, a combination of spectroscopic methods is essential. Each technique provides a unique piece of structural information, and together they form a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of ¹H and ¹³C nuclei, providing a detailed map of the molecule's carbon-hydrogen framework.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| ~ 1.25 ppm (triplet, 3H): -O-CH₂-CH₃ | ~ 14 ppm: -O-CH₂-CH₃ |
| ~ 3.70 ppm (singlet, 2H): Thiophene-CH₂ -C=O | ~ 36 ppm: Thiophene-CH₂ -C=O |
| ~ 4.15 ppm (quartet, 2H): -O-CH₂ -CH₃ | ~ 61 ppm: -O-CH₂ -CH₃ |
| ~ 7.00-7.30 ppm (multiplet, 3H): Thiophene ring protons | ~ 123-129 ppm: Thiophene ring carbons |
| ~ 171 ppm: Ester C =O |
Note: Predicted shifts are based on standard values for ethyl esters and thiophene derivatives.[8][9]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
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~ 2980 cm⁻¹ (C-H stretch): Aliphatic C-H bonds of the ethyl group.
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~ 1735 cm⁻¹ (C=O stretch): A strong, sharp absorption characteristic of the ester carbonyl group. The absence of a broad O-H band from 3300-2500 cm⁻¹ confirms the complete conversion of the carboxylic acid.[10]
-
~ 1240 cm⁻¹ (C-O stretch): Characteristic stretching of the ester C-O single bond.[10]
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, confirming the overall composition.
-
Molecular Ion Peak (M⁺): Expected at m/z = 170, corresponding to the molecular weight of C₈H₁₀O₂S.
-
Key Fragments: Common fragmentation pathways for ethyl esters would likely result in peaks at m/z = 125 ([M-OC₂H₅]⁺) and m/z = 97 (thienylmethyl cation, [C₅H₅S]⁺).
Applications in Research and Drug Development
Ethyl thiophene-3-acetate is not merely a laboratory chemical; it is an active participant in the creation of advanced materials and potential therapeutics.
Polymer and Materials Science
The compound is a key monomer in the synthesis of functionalized polymers.[6]
-
Conducting Polymers: It is used to prepare poly(thiophene-3-acetic acid) and other solution-processable hybrid polymers.[11][12][13] These materials are of significant interest in the field of organic electronics for applications in sensors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).[1][14]
-
Copolymerization: It undergoes copolymerization with other monomers like 3-alkylthiophene to create materials with tailored electronic and physical properties.[6][12]
Pharmaceutical and Medicinal Chemistry
The thiophene nucleus is a privileged scaffold in drug design, present in numerous FDA-approved drugs for indications ranging from inflammation to cancer.[1][15]
Caption: Logical relationship between the core compound and its primary applications.
-
Synthetic Intermediate: Its precursor, thiophene-3-acetic acid, is a building block for anti-inflammatory and analgesic drugs.[14] Ethyl thiophene-3-acetate serves as a protected or synthetically versatile form of this acid, enabling more complex molecular constructions while preventing the free acid from interfering with subsequent reaction steps.
-
Scaffold for Novel Agents: Research continues to explore thiophene analogues as potential anticancer agents, highlighting the ongoing importance of building blocks like Ethyl thiophene-3-acetate in discovering new druggable leads.[15][16]
Safety, Handling, and Storage
Proper handling is paramount to ensure laboratory safety. The information below is a summary derived from supplier Safety Data Sheets (SDS).
-
Handling: Avoid contact with skin, eyes, and clothing.[2][17] Do not breathe vapors or mists.[2] Wash thoroughly after handling.[2][17]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][17] It is recommended to keep the compound refrigerated.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and long-sleeved clothing.[2][6]
-
Incompatibilities: The compound is incompatible with strong oxidizing agents.[2][13][17]
-
Disposal: Disposal should be handled by a licensed professional waste disposal service in accordance with local regulations.[18]
References
-
SAFETY DATA SHEET. (2024, February 2). Fisher Scientific. Retrieved January 7, 2026, from [Link]
-
Ethyl 3-thiopheneacetate. (n.d.). CAS Common Chemistry. Retrieved January 7, 2026, from [Link]
-
MSDS of Ethyl Thiophene-3-Acetate. (n.d.). Capot Chemical Co., Ltd. Retrieved January 7, 2026, from [Link]
-
1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031217). (n.d.). Human Metabolome Database. Retrieved January 7, 2026, from [Link]
-
Thiophene, 3-ethyl-. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]
-
Thiophene-3-acetic acid. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
-
13 C NMR Assignments of Benzo[b] Thiophene Ethyl Acetate Derivatives. (2025, August 5). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Spectra of ethyl acetate. (n.d.). Retrieved January 7, 2026, from [Link]
-
Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. (2024, March 13). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
Uses of ethyl benzoyl acetate for the synthesis of thiophene, pyran and pyridine derivatives with anti-tumor activities. (2020, August 8). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Uses of ethyl benzoyl acetate for the synthesis of thiophene, pyran, and pyridine derivatives with antitumor activities. (2020, September 15). Semantic Scholar. Retrieved January 7, 2026, from [Link]
-
Ethyl Acetate. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]
- A kind of synthetic method of 2 thiophene acetic acid. (n.d.). Google Patents.
-
Infrared spectrum of ethyl ethanoate. (n.d.). Doc Brown's Advanced Organic Chemistry. Retrieved January 7, 2026, from [Link]
-
Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. (n.d.). SciSpace. Retrieved January 7, 2026, from [Link]
-
Solved Examine the FTIR spectrum of ethyl acetate below. (2021, June 3). Chegg.com. Retrieved January 7, 2026, from [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Ethyl thiophene-3-acetate, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. Ethyl 3-thiopheneacetate 98 37784-63-7 [sigmaaldrich.com]
- 7. 3-Thiopheneacetic acid 98 6964-21-2 [sigmaaldrich.com]
- 8. hmdb.ca [hmdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. A19694.14 [thermofisher.cn]
- 12. Ethyl 3-thiopheneacetate 98 37784-63-7 [sigmaaldrich.com]
- 13. Ethyl thiophene-3-acetate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. chemimpex.com [chemimpex.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. fishersci.fr [fishersci.fr]
- 18. capotchem.cn [capotchem.cn]
